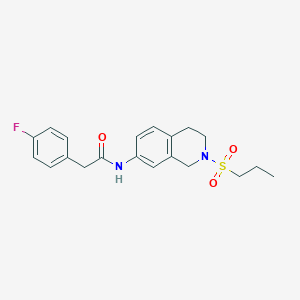

2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-2-11-27(25,26)23-10-9-16-5-8-19(13-17(16)14-23)22-20(24)12-15-3-6-18(21)7-4-15/h3-8,13H,2,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQYGWQMGZVZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. It features a tetrahydroisoquinoline core, which is often associated with various pharmacological activities. The biological activity of this compound is primarily attributed to its structural components, including the 4-fluorophenyl and propylsulfonyl groups.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 426.52 g/mol . Its structure includes:

- A tetrahydroisoquinoline core known for its bioactive properties.

- A 4-fluorophenyl group that may enhance lipophilicity and biological activity.

- A propylsulfonyl moiety contributing to its unique chemical reactivity.

Anticancer Properties

Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit inhibitory activity against various kinases involved in cancer progression. For instance:

- Inhibition of Flt-3 Kinase : This receptor tyrosine kinase is implicated in acute myeloid leukemia (AML). Studies suggest that related compounds can inhibit Flt-3, potentially offering therapeutic benefits in AML treatment.

Antibacterial Activity

In vitro studies have demonstrated the compound's effectiveness against several bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound shows promise as an antibacterial agent, although further research is required to confirm its efficacy and safety in vivo.

Neuroprotective Effects

Compounds featuring a tetrahydroisoquinoline structure are often explored for neuroprotective properties. The presence of the fluorine atom in the para position of the phenyl ring may enhance these effects, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of Flt-3 kinase | |

| Antibacterial | Effective against MRSA | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Study: Inhibition of Kinases

A study on related compounds showed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This highlights the potential of such compounds in oncology .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Exothermic steps (e.g., sulfonation) may require cooling to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for acid-sensitive steps .

- Purification : Column chromatography or recrystallization is critical for isolating the final product. HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity assessment (>95%) .

- Reaction monitoring : TLC (silica gel, UV visualization) and LC-MS track intermediate formation .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl proton splitting patterns, sulfonyl group integration) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at m/z 445.12).

- X-ray crystallography : Resolves conformational details (e.g., intramolecular hydrogen bonding in analogs) .

- HPLC : Quantifies purity and detects byproducts (e.g., unreacted tetrahydroisoquinoline intermediates) .

Q. How should researchers design initial biological screening assays for neuropharmacological activity?

Prioritize assays targeting:

- Dopaminergic/Serotonergic Systems : Radioligand binding assays (e.g., displacement of H-spiperone for dopamine D2 receptors) .

- Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cellular viability : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and energy barriers for sulfonation or amide coupling steps .

- Reaction path search algorithms : ICReDD’s workflow combines computed activation energies with experimental data to narrow optimal conditions (e.g., solvent, catalyst) .

- Molecular dynamics : Simulate solvent effects on intermediate stability (e.g., tetrahydroisoquinoline ring conformation in DMSO vs. THF) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Example: If analog A shows dopaminergic activity while analog B does not:

- Structural comparisons :

| Analog | Substituent | Pharmacokinetic Property |

|---|---|---|

| A | Ethylsulfonyl | High BBB permeability |

| B | Thiophene-sulfonyl | Increased plasma protein binding |

- Experimental validation :

- Perform comparative PK/PD studies (e.g., brain-plasma ratio via LC-MS).

- Use knockout animal models to isolate receptor-specific effects .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

- Modular substitution : Test variants with:

- Alternative sulfonyl groups (e.g., cyclopropylsulfonyl for metabolic stability).

- Fluorophenyl positional isomers (meta vs. para substitution) to assess steric effects .

Q. What methodologies address low reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, stoichiometry). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 25°C | 80°C |

| Catalyst | 0.1 eq | 0.5 eq |

- Robustness testing : Vary parameters ±10% (ICH Q2 guidelines) to identify critical process controls .

Q. How do researchers validate hypothesized mechanisms of action in complex biological systems?

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry for receptor-ligand interactions .

- CRISPR-Cas9 knockouts : Eliminate candidate targets (e.g., dopamine receptors) in cell lines to confirm functional relevance .

- Metabolomics : LC-MS/MS tracks downstream metabolite changes (e.g., dopamine metabolites in microdialysate samples) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.